molecular formula C8H6N2O2 B6351245 2-Amino-1,3-benzoxazole-6-carbaldehyde CAS No. 1806340-60-2

2-Amino-1,3-benzoxazole-6-carbaldehyde

Cat. No.: B6351245
CAS No.: 1806340-60-2
M. Wt: 162.15 g/mol
InChI Key: ZUQYLMVOVYMYOS-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzoxazole, featuring an amino group at the 2-position and an aldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzoxazole-6-carbaldehyde typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One common method involves the use of a catalyst, such as a metal catalyst or an ionic liquid catalyst, to facilitate the reaction. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzoxazole-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,3-benzoxazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3-benzoxazole-5-carbaldehyde
  • 2-Amino-1,3-benzoxazole-4-carbaldehyde
  • 2-Amino-1,3-benzoxazole-7-carbaldehyde

Uniqueness

2-Amino-1,3-benzoxazole-6-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for the formation of specific derivatives that may exhibit distinct biological or chemical properties compared to other benzoxazole derivatives .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQYLMVOVYMYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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